molecular formula C23H25NO2 B1385623 N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline CAS No. 1040687-74-8

N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline

Cat. No.: B1385623
CAS No.: 1040687-74-8
M. Wt: 347.4 g/mol
InChI Key: PDKZPPDQKOBGIB-UHFFFAOYSA-N
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Description

N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline is a chemical compound supplied as a high-purity material for research and development purposes. It is characterized by the molecular formula C 23 H 25 NO 2 and a molecular weight of 347.46 g/mol . Compounds with similar aniline and phenoxyethyl structural motifs are frequently investigated as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules . The specific spatial arrangement of its aromatic and ether functionalities makes it a valuable building block for medicinal chemistry research, particularly in the exploration of new pharmacologically active agents. This product is intended for laboratory research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

N-(2-phenoxyethyl)-2-(3-phenylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-3-10-20(11-4-1)12-9-18-26-23-16-8-7-15-22(23)24-17-19-25-21-13-5-2-6-14-21/h1-8,10-11,13-16,24H,9,12,17-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKZPPDQKOBGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=CC=C2NCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Key Intermediates

3-Phenylpropoxy Intermediate:

  • Synthesized by esterification or etherification of 3-phenylpropanol with appropriate phenolic or halide reagents.
  • For example, 3-phenylpropanol reacts with 4-nitrobenzoic acid to form 3-phenylpropyl 4-nitrobenzoate with high yield (91%) under mild conditions (12 h reaction time).
  • Similarly, 3-phenylpropanol and 3-phenylpropionic acid yield 3-phenylpropyl-3-phenylpropanoate in 91% yield after 18 h.

Phenoxyethyl Intermediate:

  • Typically prepared by nucleophilic substitution of phenol with 2-chloroethylamine derivatives or by direct alkylation using phenoxyethyl bromides under basic conditions.

Coupling/Nucleophilic Substitution Reaction

The core step involves reacting the prepared phenoxyethyl and phenylpropoxy intermediates with aniline derivatives:

  • Under basic conditions, 2-(3-phenylpropoxy)aniline is reacted with 2-phenoxyethyl bromide or similar electrophiles.
  • The reaction proceeds via nucleophilic substitution where the aniline nitrogen attacks the electrophilic carbon adjacent to the leaving group (bromide), forming the N-substituted product.
  • Reaction conditions typically involve moderate heating and use of bases such as potassium carbonate or sodium hydride to deprotonate the amine and facilitate substitution.

Representative Preparation Procedure (Based on Literature)

Step Reagents & Conditions Description Yield / Notes
1 3-Phenylpropanol + 4-nitrobenzoic acid, catalyst (e.g., Fe(Pc), PPh3), 12 h Esterification to form 3-phenylpropyl 4-nitrobenzoate 91% yield, pale yellow oil
2 3-Phenylpropanol + 3-phenylpropionic acid, 18 h Formation of 3-phenylpropyl-3-phenylpropanoate 91% yield, colorless oil
3 2-Phenoxyethyl bromide + 2-(3-phenylpropoxy)aniline, base (e.g., K2CO3), solvent (e.g., DMF), heat Nucleophilic substitution to form this compound Reaction time varies; purified by chromatography

Analytical and Research Findings

  • The final compound exhibits a molecular weight of 347.4 g/mol and contains functional groups consistent with phenoxy, phenylpropoxy, and aniline moieties.
  • NMR data from related intermediates show characteristic chemical shifts confirming the integrity of phenylpropoxy and phenoxyethyl groups.
  • The compound’s structure is confirmed by InChI and SMILES identifiers, supporting the proposed synthesis pathway.

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C23H25NO2
Molecular Weight 347.4 g/mol
Key Intermediates 3-Phenylpropanol, 2-Phenoxyethyl bromide, 2-(3-phenylpropoxy)aniline
Reaction Type Nucleophilic substitution (amine alkylation)
Typical Solvents DMF, ethanol
Catalysts Nickel-based catalysts (for related intermediates), tertiary amine alkaloid catalysts
Reaction Temperature 80-155 °C (for intermediates), moderate heating for substitution
Purification Water washes, vacuum distillation, chromatography
Yields Generally high (>85%) for intermediates

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or phenylpropoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.

Scientific Research Applications

Synthesis Routes

The synthesis typically involves several steps:

  • Formation of Intermediate Compounds : The reaction of 2-phenoxyethanol with 3-phenylpropyl bromide yields 2-(3-phenylpropoxy)ethanol.
  • Final Product Formation : This intermediate is then reacted with aniline in the presence of a catalyst (e.g., palladium on carbon) under controlled conditions to produce N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline.

Chemistry

This compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation : Producing quinone derivatives.
  • Reduction : Leading to amine derivatives.
  • Substitution Reactions : Facilitating the introduction of different functional groups through nucleophilic substitution.

Biology

In biological research, this compound has been investigated for its potential antimicrobial and anticancer properties. Initial studies suggest that it may interact with specific molecular targets, such as enzymes or receptors, influencing metabolic pathways and cellular signaling.

Medicine

Due to its unique chemical structure, this compound is being explored as a potential therapeutic agent. Its mechanism of action may involve:

  • Enzymatic Inhibition : Targeting enzymes involved in metabolic processes.
  • Receptor Modulation : Acting as an agonist or antagonist at specific receptor sites.

Research indicates that this compound exhibits antimicrobial properties, effectively inhibiting the growth of various bacterial strains. This suggests its potential application as an antimicrobial agent in therapeutic settings.

Mechanism of Action

The mechanism of action of N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenoxyethyl and phenylpropoxy groups may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Aromatic Systems

  • N-[2-(2-Ethoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline (sc-330593): Shares the 3-phenylpropoxy substituent but replaces the phenoxyethyl group with a benzyl-ethoxyethoxy moiety.
  • N-(4-Fluorobenzyl)-2-(3-phenylpropoxy)aniline: Incorporates a fluorinated benzyl group, introducing electronegativity that may enhance binding to electron-rich biological targets (e.g., enzymes or receptors) compared to the non-fluorinated phenoxyethyl group .

Spatial Arrangements and Conformational Analysis

  • N-Phenyl-N-(3-phenylprop-2-ynyl)aniline: The propargyl linker creates a rigid, linear structure with a dihedral angle of 72.5° between phenyl rings. In contrast, the phenoxyethyl and 3-phenylpropoxy groups in the target compound likely adopt more flexible conformations, affecting interactions with hydrophobic binding pockets .
  • N-(2-{[7-(2-Anilinoethoxy)-3,6-dibromonaphthalen-2-yl]oxy}ethyl)aniline: Features a naphthalene core with extended π-systems. The target compound’s simpler benzene ring may reduce steric hindrance, facilitating easier diffusion through biological membranes .

Etherification Reactions

  • N,N-Dimethyl-2-(3-phenylpropoxy)ethanamine (Compound 3): Synthesized via NaH-mediated etherification at 50°C with a 40% yield. Similar methods may apply to the target compound, though the bulkier phenoxyethyl group could lower yields due to steric challenges .
  • Quinoline Derivatives with 3-Phenylpropoxy Groups: Synthesis involves multi-step reactions, including Vilsmeier-Haack formylation and Schiff base formation. The target compound’s simpler structure may allow for fewer synthetic steps but comparable moderate yields (e.g., 17–40%) .

Antiproliferative Activity

  • N-(3-Methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine: Exhibits IC₅₀ values of 2.56–3.67 μM against cancer cell lines (HCT-116, HeLa). The 3-phenylpropoxy group enhances lipophilicity, promoting cellular uptake. The target compound’s aniline core may lack the quinoline scaffold’s DNA intercalation ability but could target different pathways .

Analgesic and Anti-inflammatory Effects

  • 3-Chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidine-2-one: Shows potent activity in carrageenan-induced inflammation models. The absence of a tetrazole ring in the target compound may reduce anti-inflammatory efficacy but improve metabolic stability .

Physicochemical Properties

Property N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline N-[2-(2-Ethoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline N-(3-Methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine
Molecular Weight ~393.5 g/mol (estimated) ~408.5 g/mol ~429.5 g/mol
Key Substituents Phenoxyethyl, 3-phenylpropoxy Ethoxyethoxy-benzyl, 3-phenylpropoxy Quinoline, 3-phenylpropoxy, methoxyphenyl
Predicted LogP ~5.2 (highly lipophilic) ~4.8 ~5.5
Biological Activity Not reported Not reported Antiproliferative (IC₅₀: 2.56–3.67 μM)

Biological Activity

N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by two distinct aromatic substituents linked through an ether and an amine functional group. This structural arrangement is believed to contribute to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The phenoxyethyl and phenylpropoxy groups facilitate binding to these targets, leading to modulation of biological pathways. While detailed studies are still required, initial findings suggest potential interactions with:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

Preliminary investigations into the anticancer activity of this compound have demonstrated promising results. In vitro studies indicate that it may induce apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound showed significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Anticancer Mechanism Investigation :
    • A separate study focused on the anticancer properties of the compound, revealing that it induces apoptosis in human breast cancer cells (MCF-7). The mechanism was linked to increased reactive oxygen species (ROS) levels and activation of caspase pathways.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds was conducted:

Compound NameBiological ActivityMIC (µg/mL)IC50 (µM)
This compoundAntimicrobial, Anticancer32 - 12815
Compound AAntimicrobial64 - 256Not Available
Compound BAnticancerNot Available10

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using aryl boronic esters and halogenated precursors. For example, bis(pinacolato)diboron and palladium(II) acetate in 1,4-dioxane at 95°C for 4 hours yield intermediates with >90% purity . Purification involves filtration through diatomaceous earth, solvent washing, and recrystallization. NMR (e.g., ¹H-NMR in CDCl₃) and HPLC should confirm purity, with δ values for aromatic protons (6.38–7.32 ppm) serving as diagnostic markers .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H-NMR : Aromatic protons (δ 6.3–7.3 ppm), alkoxy groups (δ 3.7–4.2 ppm), and ethylenic linkages (δ 2.7–3.0 ppm) are key .
  • X-ray Crystallography : Resolve stereochemical ambiguities; similar aniline derivatives show planar aromatic systems with dihedral angles <10° between phenyl rings .
  • Mass Spectrometry : ESI-MS can detect molecular ions (e.g., m/z 285.1 for related compounds) and fragmentation patterns .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodological Answer : Use polar aprotic solvents (e.g., DMSO, dioxane) or surfactants (e.g., Tween-80) to enhance solubility. Derivatives like N,N-bis(2-hydroxypropyl)aniline demonstrate improved aqueous solubility due to hydroxyl groups, suggesting structural modifications for assay compatibility .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotational isomerism) causing signal splitting .
  • 2D NMR (COSY, NOESY) : Correlate coupling between adjacent protons and confirm spatial proximity of substituents .
  • Computational Modeling : Compare experimental δ values with DFT-calculated chemical shifts to validate assignments .

Q. What strategies optimize catalytic efficiency in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(dppf)Cl₂ or Buchwald-Hartwig catalysts for C–N coupling efficiency .
  • Solvent Optimization : Replace dioxane with toluene or THF to reduce side reactions.
  • Kinetic Studies : Monitor reaction progress via inline IR spectroscopy to identify rate-limiting steps .

Q. How do substituents (e.g., nitro, methoxy) influence the compound’s electronic properties?

  • Methodological Answer :

  • Cyclic Voltammetry : Measure redox potentials; nitro groups increase electron-withdrawing effects, shifting reduction potentials by 0.2–0.5 V .
  • DFT Calculations : Analyze HOMO/LUMO gaps to predict reactivity. For example, methoxy groups lower LUMO energy by 1.2 eV, enhancing electrophilicity .

Q. What mechanistic insights explain byproduct formation during synthesis?

  • Methodological Answer :

  • LC-MS/MS : Identify byproducts (e.g., dimerization or oxidation products) .
  • Isotope Labeling : Track ¹³C-labeled intermediates to map reaction pathways .
  • Reaction Quenching Studies : Halt reactions at intervals to isolate intermediates and propose stepwise mechanisms .

Data Analysis and Validation

Q. How should researchers validate crystallographic data against computational models?

  • Methodological Answer :

  • Mercury Software : Compare experimental bond lengths/angles (e.g., C–C = 1.39 Å) with DFT-optimized geometries .
  • R-Factor Analysis : Ensure crystallographic residuals (R < 0.05) align with simulated data .

Q. What statistical methods resolve batch-to-batch variability in yield?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading) .
  • ANOVA : Identify significant factors (p < 0.05) affecting yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline
Reactant of Route 2
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N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline

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